7-(3-Bromophenyl)-7-oxoheptanoic acid CAS number and identifiers
7-(3-Bromophenyl)-7-oxoheptanoic acid CAS number and identifiers
An In-depth Technical Guide to 7-(3-Bromophenyl)-7-oxoheptanoic Acid: Synthesis, Properties, and Applications
Introduction
7-(3-Bromophenyl)-7-oxoheptanoic acid is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. As a derivative of heptanoic acid, it features a seven-carbon aliphatic chain, providing flexibility and specific spatial orientation. The molecule is distinguished by a terminal carboxylic acid group and a ketone at the C7 position, which is part of a 3-bromophenyl substituent. This unique combination of a reactive aromatic halide, a ketone, and a carboxylic acid makes it a highly versatile synthetic intermediate and a valuable scaffold for creating diverse molecular libraries. This guide provides a comprehensive overview of its chemical identifiers, a detailed synthesis protocol, potential applications in drug discovery, and essential safety information.
Compound Identification and Physicochemical Properties
While a specific CAS (Chemical Abstracts Service) number for 7-(3-Bromophenyl)-7-oxoheptanoic acid is not consistently found in major public databases, its identity is unequivocally established by its molecular structure and systematic nomenclature. For reference, structurally related analogs such as 7-(2-bromophenyl)-7-oxoheptanoic acid and 7-(3,5-dichlorophenyl)-7-oxoheptanoic acid have assigned CAS numbers, highlighting the existence and chemical classification of this family of compounds.[1][2]
The key identifiers and computed physicochemical properties are summarized below.
| Identifier | Value |
| IUPAC Name | 7-(3-bromophenyl)-7-oxoheptanoic acid |
| Molecular Formula | C₁₃H₁₅BrO₃ |
| Molecular Weight | 300.16 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)CCCCCC(=O)O)Br |
| InChI Key | InChIKey=FSIACRKNMCRFQI-UHFFFAOYSA-N |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, and alcohols |
Synthesis and Mechanism: Friedel-Crafts Acylation
The most direct and established method for synthesizing aryl ketones such as 7-(3-Bromophenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation.[3][4][5] This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. In this case, bromobenzene serves as the aromatic substrate, and a derivative of pimelic acid (heptanedioic acid), such as pimeloyl chloride or pimelic anhydride, acts as the acylating agent. A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to catalyze the reaction by generating a highly reactive acylium ion electrophile.[6][7]
The bromine atom on the benzene ring is an ortho-, para-directing deactivator. However, due to steric hindrance from the bulky acylating agent at the ortho position, the major product formed is the para-substituted isomer, with the meta-substituted isomer (the target compound) being a significant, separable product. The exact ratio of meta to para substitution depends heavily on reaction conditions.
Experimental Protocol: Synthesis of 7-(3-Bromophenyl)-7-oxoheptanoic acid
This protocol outlines the synthesis via the Friedel-Crafts acylation of bromobenzene with pimeloyl chloride.
Materials:
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Bromobenzene
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Pimeloyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (HCl), 1M solution
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Deionized Water
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Standard laboratory glassware, magnetic stirrer, and reflux apparatus
Procedure:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
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Catalyst Suspension: Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) to the DCM with stirring. The suspension should be cooled to 0 °C in an ice bath.
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Addition of Acylating Agent: Dissolve pimeloyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension at 0 °C over 20-30 minutes.
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Addition of Substrate: Following the addition of the acylating agent, add bromobenzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
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Washing: Combine the organic layers and wash sequentially with 1M HCl, deionized water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash neutralizes any remaining acids.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel to isolate the desired 7-(3-bromophenyl)-7-oxoheptanoic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 7-(3-Bromophenyl)-7-oxoheptanoic acid.
Applications in Research and Drug Development
The true value of 7-(3-bromophenyl)-7-oxoheptanoic acid lies in its capacity as a versatile chemical scaffold. Its three distinct functional groups offer orthogonal handles for a wide array of chemical modifications, making it an ideal starting point for generating libraries of complex molecules for biological screening.[8]
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Aryl Bromide Handle: The bromine atom is a key functional group for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of various substituents at the meta-position of the phenyl ring.
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Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.
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Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, introducing amine functionalities.
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Sonogashira Coupling: Creates carbon-carbon bonds with terminal alkynes.
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Heck Coupling: Forms new carbon-carbon bonds with alkenes.
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-
Carboxylic Acid Handle: The terminal carboxylic acid is readily modified.
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Amide Formation: Coupling with a diverse range of amines using standard reagents (e.g., EDC, HATU) produces amides, a common functional group in pharmaceuticals.
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Esterification: Reaction with alcohols under acidic conditions yields esters, which can be used to modify solubility or act as prodrugs.
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Reduction: The carboxylic acid can be reduced to a primary alcohol.
-
-
Ketone Handle: The ketone group provides another site for modification.
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Reduction: Selective reduction yields a secondary alcohol, introducing a new chiral center.
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Reductive Amination: Conversion to an amine via reaction with an amine and a reducing agent.
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Wittig Reaction: Conversion to an alkene.
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This trifunctional nature allows for a modular approach to drug design, where different regions of the molecule can be systematically altered to optimize binding affinity, selectivity, and pharmacokinetic properties.
Conceptual Role as a Synthetic Building Block
Caption: Potential derivatization pathways from the core scaffold.
Safety and Handling
No specific safety data sheet (SDS) is available for 7-(3-bromophenyl)-7-oxoheptanoic acid. However, based on the known hazards of structurally similar compounds (aryl ketones, carboxylic acids, and organobromides), the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Hazards: Expected to be harmful if swallowed and may cause skin and serious eye irritation.[2]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
Always consult the SDS for the specific reagents used in the synthesis and handling of this compound.
References
-
Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Chem LibreTexts. Retrieved February 22, 2026, from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Chemistry Steps. Retrieved February 22, 2026, from [Link]
-
Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. Retrieved February 22, 2026, from [Link]
-
GlobalChemMall. (n.d.). 7-(2-bromophenyl)-7-oxoheptanoic acid. Retrieved February 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
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